molecular formula CH3F2O3P B14443165 (Difluoromethyl)phosphonic acid CAS No. 74963-39-6

(Difluoromethyl)phosphonic acid

Cat. No.: B14443165
CAS No.: 74963-39-6
M. Wt: 132.003 g/mol
InChI Key: NCEMUOYFYLEORV-UHFFFAOYSA-N
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Description

(Difluoromethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)phosphonic acid typically involves the introduction of the difluoromethyl group into a phosphonic acid framework. One common method is the reaction of difluoromethylphosphonate esters with suitable reagents to yield the desired acid. For example, the dealkylation of dialkyl phosphonates under acidic conditions (using HCl) or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is a widely used approach .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: (Difluoromethyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylphosphonic acid derivatives.

    Reduction: Reduction reactions can modify the phosphonic acid moiety.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include difluoromethylphosphonic acid derivatives with modified functional groups, which can be tailored for specific applications .

Scientific Research Applications

(Difluoromethyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Difluoromethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. For example, it acts as a phosphatase inhibitor by mimicking the tetrahedral transition state in peptide hydrolysis, thereby inhibiting the enzyme’s activity. This interaction is facilitated by the compound’s ability to form strong hydrogen bonds and electrostatic interactions with the active site of the enzyme .

Comparison with Similar Compounds

    (Trifluoromethyl)phosphonic acid: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.

    (Difluoromethylene)bis(phosphonic acid): Features two phosphonic acid groups attached to a difluoromethylene moiety.

Uniqueness: (Difluoromethyl)phosphonic acid is unique due to its specific difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry and industrial applications .

Properties

CAS No.

74963-39-6

Molecular Formula

CH3F2O3P

Molecular Weight

132.003 g/mol

IUPAC Name

difluoromethylphosphonic acid

InChI

InChI=1S/CH3F2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6)

InChI Key

NCEMUOYFYLEORV-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)P(=O)(O)O

Origin of Product

United States

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